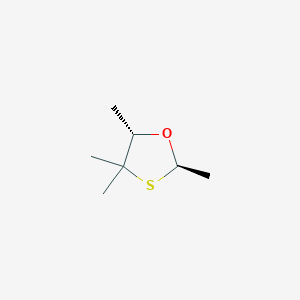
(2R,5S)-2,4,4,5-tetramethyl-1,3-oxathiolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R,5S)-2,4,4,5-tetramethyl-1,3-oxathiolane is a chiral compound with a unique structure that includes an oxathiolane ring. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and industry. The presence of chiral centers in its structure makes it an important subject of study in stereochemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,5S)-2,4,4,5-tetramethyl-1,3-oxathiolane typically involves the reaction of suitable precursors under controlled conditions. One common method involves the reaction of a thiol with an epoxide in the presence of a base. The reaction conditions, such as temperature and solvent, are carefully optimized to achieve high yields and selectivity for the desired stereoisomer.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. These methods often utilize catalysts to enhance reaction rates and selectivity. The choice of catalyst and reaction conditions is critical to ensure the efficient production of the compound with the desired stereochemistry.
化学反应分析
Types of Reactions
(2R,5S)-2,4,4,5-tetramethyl-1,3-oxathiolane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxathiolane ring to other functional groups.
Substitution: Nucleophilic substitution reactions can introduce different substituents into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
科学研究应用
(2R,5S)-2,4,4,5-tetramethyl-1,3-oxathiolane has several scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules.
Biology: The compound’s chiral nature makes it useful in studying enzyme-substrate interactions and other biological processes.
Industry: The compound can be used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (2R,5S)-2,4,4,5-tetramethyl-1,3-oxathiolane involves its interaction with specific molecular targets. The chiral centers in the molecule allow it to interact selectively with enzymes and receptors, influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular targets involved.
相似化合物的比较
Similar Compounds
(2R,5S)-2,5-dimethylpiperazine-1,4-diium dinitrate: This compound has similar chiral centers and is used in biological studies.
Methyl (2R,5S)-5-phenylpyrrolidine-2-carboxylate: Another chiral compound used in drug development and biochemical research.
Uniqueness
(2R,5S)-2,4,4,5-tetramethyl-1,3-oxathiolane is unique due to its specific oxathiolane ring structure and the presence of multiple chiral centers. This makes it particularly valuable in stereochemical studies and applications requiring high selectivity.
属性
CAS 编号 |
63348-19-6 |
|---|---|
分子式 |
C7H14OS |
分子量 |
146.25 g/mol |
IUPAC 名称 |
(2R,5S)-2,4,4,5-tetramethyl-1,3-oxathiolane |
InChI |
InChI=1S/C7H14OS/c1-5-7(3,4)9-6(2)8-5/h5-6H,1-4H3/t5-,6+/m0/s1 |
InChI 键 |
DVMLCKHBRJMBFA-NTSWFWBYSA-N |
手性 SMILES |
C[C@H]1C(S[C@@H](O1)C)(C)C |
规范 SMILES |
CC1C(SC(O1)C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















